N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine
Description
N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine is a synthetic amine derivative characterized by a cyclopentane ring linked to a propyl chain bearing a 4-chlorophenoxy group. Its molecular structure (C₁₄H₂₀ClNO) combines aromatic and aliphatic components, enabling diverse chemical interactions. The compound is listed in chemical databases under CAS number 1002513-89-4, with suppliers indicating its availability for research purposes .
Properties
IUPAC Name |
N-[2-(4-chlorophenoxy)propyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-11(10-16-13-4-2-3-5-13)17-14-8-6-12(15)7-9-14/h6-9,11,13,16H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELXTMKTWCJGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCC1)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine typically involves the reaction of 4-chlorophenol with 2-bromopropane to form 2-(4-chlorophenoxy)propane. This intermediate is then reacted with cyclopentanamine under controlled conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the formation of more complex molecules. Its structure allows for various functional group modifications, making it useful in the development of new chemical entities.
- Reagent in Organic Reactions : It can participate in nucleophilic substitution reactions and other transformations, contributing to the synthesis of pharmaceuticals and agrochemicals.
Biology
- Biochemical Probes : N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine is investigated for its ability to interact with specific proteins and enzymes, making it a potential biochemical probe for studying biological pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, which could be harnessed for developing new antibiotics or antifungal agents.
Medicine
- Therapeutic Potential : Research indicates that this compound may have therapeutic effects, particularly in treating cardiovascular diseases. Its mechanism of action involves modulation of specific receptors or enzymes related to cardiovascular function.
- Neuroprotective Effects : Some studies have explored its neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases by protecting neuronal cells from damage.
Industry
- Material Development : The compound is utilized in developing specialty chemicals and materials with unique properties. Its chemical stability and reactivity make it suitable for producing advanced materials used in various industrial applications.
Case Study 1: Synthesis of Complex Molecules
A study demonstrated the use of this compound as a precursor in synthesizing complex organic molecules. The reactions involved nucleophilic substitutions that successfully yielded derivatives with enhanced biological activity.
Case Study 2: Antimicrobial Testing
Research conducted on the antimicrobial efficacy of this compound showed promising results against several bacterial strains. The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism behind its antimicrobial action.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The compound’s properties are best understood through comparisons with structurally related molecules. Key factors include cycloalkane ring size , substituent position/type , and functional group variations .
Impact of Cycloalkane Ring Size
Substituting the cyclopentane ring with smaller or larger cycloalkanes alters molecular conformation and stability:
- N-(2-phenylethyl)cyclopropanamine hydrochloride : The strained cyclopropane ring may increase reactivity but reduce metabolic stability .
Substituent Position and Halogen Effects
The position and type of halogen on the phenyl ring significantly influence biological activity:
- N-[(2-chlorophenyl)methyl]cyclopentanamine : Ortho-substitution reduces steric accessibility for receptor binding compared to the para-substituted target compound, leading to lower potency in preliminary assays .
Functional Group Modifications
The presence of non-amine functional groups introduces distinct reactivity:
- 2-Chlorophenyl cyclopentyl ketone : The ketone group enables nucleophilic additions but lacks the amine’s capacity for salt formation, limiting solubility in aqueous systems .
- 2-(4-Chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide: An amide linkage replaces the amine, enhancing hydrolytic stability but reducing basicity .
Structural and Pharmacological Comparison Table
Biological Activity
N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine is a compound that has garnered interest in pharmacological and therapeutic research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopentane ring substituted with a 4-chlorophenoxy group and a propylamine moiety. This unique structure is believed to confer specific interactions with biological targets, particularly in neurotransmitter modulation.
The compound primarily interacts with G-protein coupled receptors (GPCRs) , particularly those involved in the regulation of neurotransmitters such as serotonin (5-HT) and dopamine. These receptors play crucial roles in mood regulation, behavior, and neural activity. The binding of this compound to these receptors can lead to conformational changes that activate downstream signaling pathways, including:
- Inhibition of adenylate cyclase : This results in decreased levels of cyclic AMP (cAMP), affecting various intracellular processes.
- Activation of phosphatidylinositol-calcium signaling : This pathway modulates intracellular calcium levels, which are vital for neurotransmitter release and neuronal excitability .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Neurotransmitter Modulation :
- Behavioral Effects :
- Potential Therapeutic Applications :
Case Studies and Research Findings
Several studies have investigated the effects of compounds similar to this compound in animal models:
- ADHD Phenotype Studies : In rodent models exhibiting ADHD-like behaviors, treatments with related compounds have shown alterations in addiction-like behaviors. For instance, rats treated with stimulant medications exhibited increased susceptibility to cocaine self-administration .
- Quorum Sensing Inhibition : While not directly related to the primary biological activity of this compound, studies on similar compounds have demonstrated their ability to inhibit quorum sensing in bacteria, suggesting broader biological implications .
Data Tables
The following table summarizes key findings from relevant studies on the biological activity of compounds related to this compound:
| Study Type | Model Organism | Key Findings |
|---|---|---|
| ADHD Phenotype Study | Rats | Increased cocaine self-administration post-treatment |
| Neurotransmitter Modulation | Rodent Models | Altered serotonin and dopamine levels observed |
| Quorum Sensing Inhibition | Chromobacterium violaceum | Significant inhibition of biofilm production |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
